molecular formula C12H16ClNO2 B1474896 4-Chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol CAS No. 1603509-60-9

4-Chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol

Cat. No.: B1474896
CAS No.: 1603509-60-9
M. Wt: 241.71 g/mol
InChI Key: MYWIBLWJLDNDLA-UHFFFAOYSA-N
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Description

4-Chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol is a phenolic derivative featuring a chloro substituent at the 4-position and a hydroxymethyl-pyrrolidinylmethyl group at the 2-position of the aromatic ring. Its pyrrolidine moiety and hydroxymethyl group contribute to its structural complexity and reactivity, making it a candidate for coordination chemistry and enzyme inhibition studies. Recent research highlights its role as a ligand in zinc complexes with urease inhibitory activity .

Properties

IUPAC Name

4-chloro-2-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-11-1-2-12(16)10(5-11)7-14-4-3-9(6-14)8-15/h1-2,5,9,15-16H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWIBLWJLDNDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-Chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C12H16ClNO2C_{12}H_{16}ClNO_2, with a molecular weight of 241.71 g/mol. Its structure includes a chlorinated phenolic ring and a pyrrolidine moiety, which may contribute to its pharmacological properties.

The compound can be characterized by the following properties:

PropertyValue
Molecular Formula C12H16ClNO2C_{12}H_{16}ClNO_2
Molecular Weight 241.71 g/mol
IUPAC Name 4-chloro-2-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol
CAS Number 1603509-60-9

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including antibacterial, antifungal, and potential anticancer effects.

Antibacterial Activity

Several studies have investigated the antibacterial properties of pyrrolidine derivatives. For instance, derivatives featuring halogen substitutions have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, the minimum inhibitory concentration (MIC) values for some pyrrolidine derivatives ranged from 0.00390.0039 to 0.025mg/mL0.025\,mg/mL, demonstrating effectiveness against strains like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of related compounds has also been documented. For example, certain pyrrolidine derivatives demonstrated MIC values ranging from 16.6916.69 to 78.23μM78.23\,\mu M against Candida albicans, indicating promising antifungal activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound can enhance its biological activity. The presence of the hydroxymethyl group on the pyrrolidine ring appears to improve the compound's interaction with biological targets, leading to increased potency against microbial strains .

Case Studies

  • Antimicrobial Efficacy : In a study examining various pyrrolidine derivatives, it was found that compounds with a hydroxymethyl substitution showed enhanced antimicrobial properties compared to their non-substituted counterparts .
  • Cytotoxicity Assays : Another research effort evaluated the cytotoxic effects of similar compounds on cancer cell lines, revealing that certain modifications led to increased apoptosis in tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared with three categories of analogues based on evidence:

Chloro-Substituted Pyridine Derivatives

N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide (CAS 1203499-44-8) Structure: Features a pyridine core with a chloro substituent at position 2 and a hydroxymethyl-pyrrolidinylmethyl group at position 4. The pivalamide group at position 3 adds steric bulk. Molecular Weight: 325.83 g/mol (vs. ~240.7 g/mol for the target compound). Key Difference: Pyridine ring vs.

Oxane-Based Derivatives

(2S,3R,4R,5S,6R)-2-[4-Chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol (EMPA) Structure: A complex oxane (tetrahydropyran) scaffold with chloro and hydroxymethyl substituents. Purity: 99.3%, indicating high synthetic efficiency. Key Difference: Oxane core vs. phenolic ring; the former may enhance metabolic stability in drug design .

Pyrrolidine-Linked Phenolic Derivatives

4-Chloro-2-(((2-(pyrrolidin-1-yl)ethyl)imino)methyl)phenol Structure: Contains an iminoethyl-pyrrolidine linkage instead of a hydroxymethyl-pyrrolidinylmethyl group. Application: Forms zinc complexes with urease inhibition activity (IC₅₀ values in µM range). Key Difference: The iminoethyl spacer may influence metal coordination and enzyme binding affinity .

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Biological Activity Reference
4-Chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol C₁₂H₁₅ClNO₂ ~240.7 Phenol Cl (4-), pyrrolidinylmethyl (2-) Urease inhibition (ligand)
N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide C₁₆H₂₄ClN₃O₂ 325.83 Pyridine Cl (2-), pyrrolidinylmethyl (6-), pivalamide Not reported
EMPA (oxane derivative) Not provided Not provided Oxane Cl, hydroxymethyl, phenyl-methyl Not reported
4-Chloro-2-(((2-(pyrrolidin-1-yl)ethyl)imino)methyl)phenol C₁₃H₁₆ClN₂O 265.7 Phenol Cl (4-), iminoethyl-pyrrolidine (2-) Urease inhibition

Functional Implications

  • Steric and Electronic Effects : The hydroxymethyl group in the target compound may enhance solubility compared to bulkier derivatives like pivalamide-containing pyridines .

Preparation Methods

Starting Material: 4-Chloro-2-methylphenol

A common precursor is 4-chloro-2-methylphenol, which can be functionalized at the methyl group to introduce a hydroxymethyl substituent. For example, the hydroxymethylation of 4-chloro-2-methylphenol has been conducted using paraformaldehyde in the presence of bases and complexing agents such as N,N,N',N'-tetramethylethylenediamine and hexamethylphosphoric triamide in solvents like tetrahydrofuran and toluene at temperatures ranging from 4 to 20 °C. This reaction proceeds over extended periods (up to 52 hours) with refluxing steps to yield the hydroxymethylated product in approximately 60% yield after chromatographic purification.

Parameter Details
Starting material 4-Chloro-2-methylphenol
Reagents Paraformaldehyde, N,N,N',N'-tetramethylethylenediamine, hexamethylphosphoric triamide
Solvents Tetrahydrofuran (THF), toluene
Temperature 4–20 °C
Reaction time 52 hours (including reflux)
Yield 60%
Purification Silica gel chromatography (5% ethyl acetate in hexane)

Introduction of Pyrrolidin-1-ylmethyl Group

The attachment of the pyrrolidin-1-ylmethyl group typically involves nucleophilic substitution or reductive amination strategies, where the hydroxymethyl group on the pyrrolidine ring is preserved or introduced in a subsequent step.

A plausible synthetic approach includes:

  • Preparation of 3-(hydroxymethyl)pyrrolidine via selective hydroxymethylation of pyrrolidine or via ring functionalization.
  • Reaction of the chlorophenol intermediate with a suitable pyrrolidin-1-ylmethyl reagent, often involving alkylation of the phenol oxygen or direct substitution on a methyl side chain, depending on the desired connectivity.
  • Use of mild bases and controlled temperature to avoid side reactions.

Stepwise Synthesis Example (Hypothetical)

Step Reaction Description Conditions/Notes
1 Hydroxymethylation of 4-chloro-2-methylphenol Paraformaldehyde, HMPA, TMEDA, THF/toluene, 4–20 °C, reflux, 52 h
2 Synthesis of 3-(hydroxymethyl)pyrrolidine Hydroxymethylation of pyrrolidine or ring functionalization
3 Coupling of hydroxymethylpyrrolidine to phenol Nucleophilic substitution or reductive amination, mild base, controlled temperature
4 Purification Chromatography or recrystallization

Research Findings and Optimization

  • The use of hexamethylphosphoric triamide (HMPA) and tetramethylethylenediamine (TMEDA) as additives significantly improves the yield and selectivity of hydroxymethylation on chlorophenol substrates.
  • Prolonged reaction times and controlled reflux conditions facilitate complete conversion without degradation of sensitive groups.
  • Extraction and purification steps involving ethyl acetate and brine washes followed by drying over magnesium sulfate ensure high purity of the intermediate.
  • Chromatographic purification on silica gel with low polarity eluents (5% ethyl acetate in hexane) effectively isolates the desired product as an oil or solid.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition/Value Notes
Starting material 4-Chloro-2-methylphenol Commercially available or synthesized
Hydroxymethylation reagent Paraformaldehyde Formaldehyde source for hydroxymethylation
Additives Hexamethylphosphoric triamide, TMEDA Enhance reaction efficiency
Solvents Tetrahydrofuran, toluene Good solubility and reaction medium
Temperature 4–20 °C with reflux Controlled to prevent side reactions
Reaction time Up to 52 hours Ensures complete conversion
Purification Silica gel chromatography 5% ethyl acetate in hexane
Yield ~60% Moderate yield, can be optimized

Concluding Remarks

The preparation of 4-Chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol involves multi-step synthesis starting from 4-chloro-2-methylphenol, leveraging hydroxymethylation and subsequent functionalization with a hydroxymethyl-substituted pyrrolidine. The key to successful synthesis lies in the careful selection of reagents, additives, and controlled reaction conditions to achieve high selectivity and yield. Although direct detailed protocols for this exact compound are scarce in open literature, the analogous methods and patent disclosures provide a robust framework for its preparation.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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